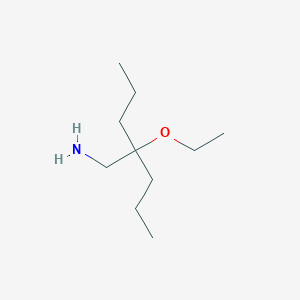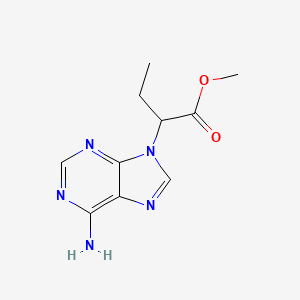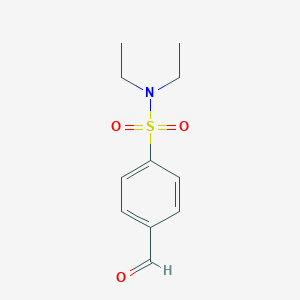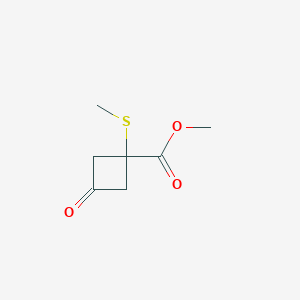
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, a carboxylate group, and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methyl thiol in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学研究应用
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylate, which can then participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Methyl 1-(methylsulfanyl)-3-oxocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Methyl 1-(methylsulfanyl)-3-oxocyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Methyl 1-(methylsulfanyl)-3-oxocycloheptane-1-carboxylate: Similar structure but with a cycloheptane ring.
Uniqueness
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence the reactivity and stability of the compound, making it an interesting subject for further research and application development.
属性
分子式 |
C7H10O3S |
|---|---|
分子量 |
174.22 g/mol |
IUPAC 名称 |
methyl 1-methylsulfanyl-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O3S/c1-10-6(9)7(11-2)3-5(8)4-7/h3-4H2,1-2H3 |
InChI 键 |
GZRVBPJCJAMVKB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC(=O)C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


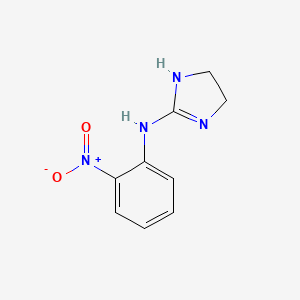
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
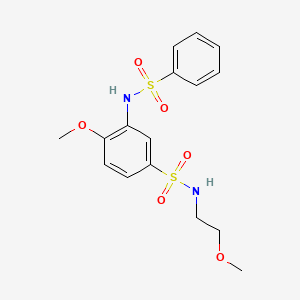
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
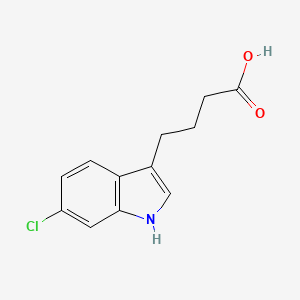
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
